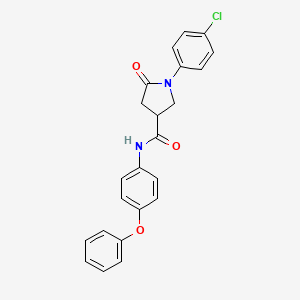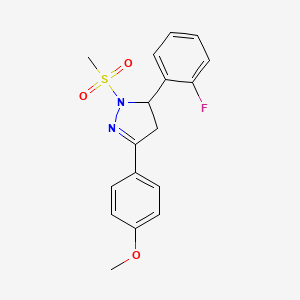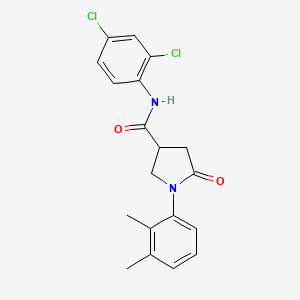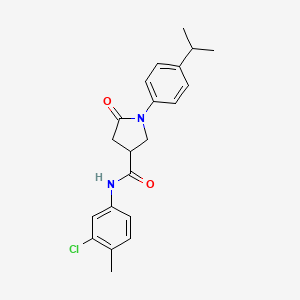![molecular formula C17H23N3O5 B4012865 1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B4012865.png)
1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
Descripción general
Descripción
1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate, also known as FPMP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FPMP is a piperazine derivative that has been synthesized through a multi-step process, and it has shown promising results in various studies related to neuroscience, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has been used in various scientific research studies due to its potential applications in neuroscience, pharmacology, and biochemistry. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. This compound has also been shown to have an inhibitory effect on the dopamine transporter, which is a protein that is involved in the reuptake of dopamine in the brain. These properties of this compound make it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and addiction.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is not fully understood, but it is believed to involve the interaction of this compound with the sigma-1 receptor and the dopamine transporter. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on calcium signaling and neurotransmitter release. In addition, this compound has been shown to have an inhibitory effect on the dopamine transporter, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is that it has been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on calcium signaling and neurotransmitter release. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential therapeutic effects. Another limitation is that this compound has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential toxicity and side effects. Another direction is to investigate the potential therapeutic effects of this compound in various neurological disorders such as depression, anxiety, and addiction. Finally, another direction is to synthesize analogs of this compound and study their potential therapeutic effects.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.C2H2O4/c1-16-6-2-4-14(16)12-17-7-9-18(10-8-17)13-15-5-3-11-19-15;3-1(4)2(5)6/h2-6,11H,7-10,12-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNGQVBZMPKKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-({[1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4012812.png)
![1-(4-chloro-2-methylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4012820.png)
![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4012826.png)


![methyl 2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate](/img/structure/B4012845.png)
![11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012852.png)
![1,3-dimethyl-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4012862.png)
![5-(hydroxymethyl)-1'-[(3-methyl-1-piperidinyl)methyl]-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4012878.png)

![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4012884.png)
